molecular formula C9H6BrClN2S B2763611 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline CAS No. 1638735-35-9

6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline

Cat. No.: B2763611
CAS No.: 1638735-35-9
M. Wt: 289.58
InChI Key: HXXGAXDBTDAZGW-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline is a quinoxaline derivative. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s worth noting that the specific compound you’re asking about, this compound, might not have as much information available due to its specificity.


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopy techniques, including 1H-NMR, 13C-NMR, and FT-IR . Detailed bond length, bond angles, dihedral angles, Mulliken charge distribution, ground state dipole moments, and HOMO–LUMO energy gap were estimated through ab initio computations .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the photophysical properties of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline were examined through absorption and fluorescence spectroscopy . Spectroscopic analyses revealed a bathochromic shift in both absorption and fluorescence spectra, attributed to the π→π* transition .

Scientific Research Applications

Synthesis of Quinoxaline Derivatives

6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline and its derivatives have been synthesized for various applications in scientific research. The process involves the creation of a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives. These derivatives have been used in the development of new antimicrobial and antimalarial agents, showcasing their potential in medicinal chemistry (Didenko et al., 2015).

Anticancer Activity

Research on quinoxaline derivatives, including those related to this compound, has also highlighted their potential anticancer properties. These compounds have been studied as inhibitors of c-Met kinase, a receptor associated with high tumor grade and poor prognosis in various human cancers. The synthesis of these derivatives involves reacting 6-bromo-3-methylquinoxalin-2(1H)-one with aromatic aldehydes to produce styryl derivatives, showcasing a method to create potentially powerful anti-cancer agents (Abbas et al., 2015).

Antibacterial and Antituberculosis Agents

New derivatives of 1,4-di-N-oxides of quinoxaline, including structures related to this compound, have been synthesized with significant antibacterial activity. These compounds have been particularly noted for their effectiveness against a variety of microorganisms, including strains resistant to conventional antibiotics. This highlights the compound's potential in addressing the growing challenge of antibiotic resistance (Glushkov et al., 2005).

Antituberculosis Activity

Quinoxaline-2-carboxylate 1,4-dioxide derivatives related to this compound have been evaluated for their antituberculosis activity. The presence of chloro, methyl, or methoxy groups in specific positions significantly affects the compounds' in vitro activity against Mycobacterium tuberculosis. This suggests the importance of substituent variation in designing effective antituberculosis agents (Jaso et al., 2005).

Future Directions

Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities . Future research could focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

6-bromo-3-chloro-2-methylsulfanylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2S/c1-14-9-8(11)12-7-4-5(10)2-3-6(7)13-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXGAXDBTDAZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(C=C2)Br)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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